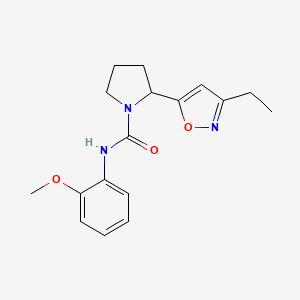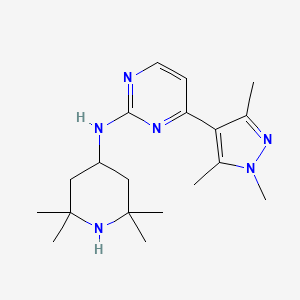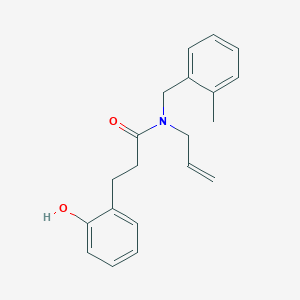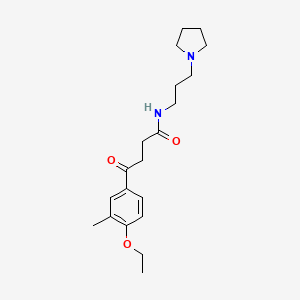
2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as A-84543, is a synthetic compound that belongs to the class of pyrrolidinecarboxamides. It was first synthesized in the early 1990s and has been extensively studied for its potential use in the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is thought to act as a selective agonist of the delta-opioid receptor. This receptor is primarily found in the central nervous system and is involved in the modulation of pain, anxiety, and addiction. Activation of the delta-opioid receptor by this compound results in the inhibition of neurotransmitter release, leading to analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of gene expression. In animal models, this compound has been shown to decrease pain sensitivity, reduce anxiety-like behavior, and decrease opioid self-administration. Additionally, this compound has been shown to have a low potential for abuse and dependence, making it an attractive candidate for the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for the delta-opioid receptor, which allows for precise modulation of this receptor without affecting other opioid receptors. Additionally, this compound has been shown to have a low potential for abuse and dependence, making it a safer alternative to other opioid agonists. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer and study.
Zukünftige Richtungen
There are a number of future directions for research on 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide, including the development of more potent and selective analogs, the investigation of its effects on other neurological disorders, and the exploration of its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-(3-ethyl-5-isoxazolyl)acetonitrile with 2-methoxyphenylmagnesium bromide, followed by the addition of 1-pyrrolidinecarboxylic acid chloride. The resulting compound is then purified by column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide has been studied for its potential use in the treatment of various neurological disorders, including pain, anxiety, and addiction. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, as well as anxiolytic effects in models of anxiety. Additionally, this compound has been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce opioid withdrawal symptoms and decrease opioid self-administration in animal models.
Eigenschaften
IUPAC Name |
2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-12-11-16(23-19-12)14-8-6-10-20(14)17(21)18-13-7-4-5-9-15(13)22-2/h4-5,7,9,11,14H,3,6,8,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSMVTKSEFKMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol](/img/structure/B5906779.png)
amino]methyl}-3-methoxyphenol](/img/structure/B5906785.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)

![N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B5906804.png)
![5-acetyl-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5906807.png)
![2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)




![(2-furylmethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-morpholin-4-ylethyl)amine](/img/structure/B5906849.png)
![3,6-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine](/img/structure/B5906852.png)
![N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5906863.png)
